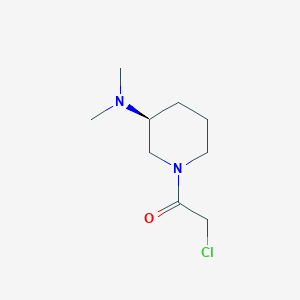
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is a chemical compound that features a chloro-substituted ethanone group attached to a piperidine ring with a dimethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-piperidine with a chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies investigating the interaction of chloro-substituted ethanones with biological macromolecules.
作用機序
The mechanism of action of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets through electrostatic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Chloro-1,1-difluoroethylene
- 2-Chloro-1-phenylethanone
Uniqueness
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is unique due to its specific combination of a chloro-substituted ethanone group and a piperidine ring with a dimethylamino substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
2-chloro-1-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZLYBLAIHOFS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7917198.png)
![[4-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917199.png)
![2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7917207.png)
![2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7917209.png)
![2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7917219.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine](/img/structure/B7917225.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917241.png)
![[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917247.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917253.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7917257.png)
![2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7917287.png)
![2-Chloro-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7917297.png)
![2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7917302.png)
![2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7917310.png)
